Cas no 59042-90-9 ((1S)-1-(2-pyridyl)ethanol)

(1S)-1-(2-pyridyl)ethanol is a chiral alcohol derivative featuring a pyridine moiety, widely utilized as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific (S)-configuration makes it valuable for enantioselective reactions, particularly in the preparation of bioactive compounds and ligands. The pyridyl group enhances coordination properties, facilitating its use in metal-catalyzed transformations. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its versatility extends to serving as a building block for agrochemicals and fine chemicals. The well-defined chiral center and functional group compatibility further underscore its utility in advanced organic synthesis and medicinal chemistry research.
(1S)-1-(2-pyridyl)ethanol structure
(1S)-1-(2-pyridyl)ethanol structure
Product Name:(1S)-1-(2-pyridyl)ethanol
CAS No:59042-90-9
MF:C7H9NO
MW:123.152461767197
MDL:MFCD06795465
CID:90013
PubChem ID:87560697
Update Time:2025-08-03

(1S)-1-(2-pyridyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(Pyridin-2-yl)ethanol
    • (S)-1-(2-PYRIDYL)ETHANOL
    • (S)-(-)-2-(1-HYDROXYETHYL)PYRIDINE
    • (S)-2-(1-HYDROXYETHYL) PYRIDINE
    • (S)-ALPHA-METHYL-2-PYRIDINEMETHANOL
    • (s)-α-methyl-2-pyridinemethanol
    • (1S)-1-pyridin-2-ylethanol
    • 2-[(S)-1-Hydroxyethyl]pyridine
    • (1S)-1-(pyridin-2-yl)ethan-1-ol
    • (S)-1-(2-Pyridyl)Ethanol, (S)-2-(1-Hydroxyethyl)Pyridine
    • (S)-2-(1-Hydroxyethyl)pyridine
    • PubChem5701
    • (s)-1-(2-pyridyl)-ethanol
    • (S)-1-(2-Pyridinyl)ethanol
    • (1S)-1-(2-pyridyl)ethanol
    • (1S)-1-(2-pyridinyl)ethanol
    • PPHIIIRFJKDTLG-LURJTMIESA-N
    • (S)-
    • A-Methyl-2-pyridinemethanol
    • SCHEMBL1193974
    • CS-0112596
    • (S)-1-Pyridin-2-yl-ethanol
    • MFCD06795465
    • C16040
    • (S)-alpha-Methyl-2-pyridinemethanol, >=98.0% (GC)
    • EN300-54344
    • A819235
    • (S)- alpha -Methyl-2-pyridinemethanol
    • H1263
    • 59042-90-9
    • AS-59110
    • (S)-1-(pyridin-2-yl)ethan-1-ol
    • AKOS016842971
    • (1S)-1-(PYRIDIN-2-YL)ETHANOL
    • JCA04290
    • 625-667-0
    • MDL: MFCD06795465
    • Inchi: 1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
    • InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
    • SMILES: O[C@@H](C)C1C=CC=CN=1

Computed Properties

  • Exact Mass: 123.06800
  • Monoisotopic Mass: 123.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.2
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.082±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 29°C(lit.)
  • Boiling Point: 95-98 ºC (12 Torr)
  • Flash Point: 81.2±20.4 ºC,
  • Refractive Index: n20/D 1.528
  • Solubility: Dissolution (76 g/l) (25 º C),
  • PSA: 33.12000
  • LogP: 1.13490

(1S)-1-(2-pyridyl)ethanol Security Information

(1S)-1-(2-pyridyl)ethanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1S)-1-(2-pyridyl)ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:59042-90-9)(1S)-1-(2-pyridyl)ethanol
Order Number:A930784
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:02
Price ($):469.0
Email:sales@amadischem.com

(1S)-1-(2-pyridyl)ethanol Related Literature

Additional information on (1S)-1-(2-pyridyl)ethanol

(1S)-1-(2-pyridyl)ethanol and CAS No. 59042-90-9: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications

(1S)-1-(2-pyridyl)ethanol, with the CAS No. 59042-90-9, is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound features a pyridine ring connected to an ethanol group through a methylene bridge, creating a versatile scaffold for further chemical modifications. The stereochemistry of the molecule, defined by the (1S) configuration, plays a critical role in determining its biological activity and selectivity. Recent studies have highlighted the importance of stereochemical control in optimizing the pharmacological properties of such compounds.

One of the key features of (1S)-1-(2-pyridyl)ethanol is its ability to act as a building block for the synthesis of various bioactive molecules. The pyridyl group, a heterocyclic aromatic ring, is known for its ability to form stable interactions with biological targets, including enzymes, receptors, and ion channels. The ethanol moiety, on the other hand, contributes to solubility and metabolic stability, making this compound an attractive candidate for drug development. Researchers have explored its potential in multiple therapeutic areas, including neurodegenerative disorders, inflammation, and cancer.

Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the binding mechanisms of (1S)-1-( 2-pyridyl)ethanol. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective binding to the α7 nicotinic acetylcholine receptor, a target implicated in Alzheimer’s disease and schizophrenia. The study utilized molecular dynamics simulations to reveal how the stereochemistry of the molecule influences its affinity and selectivity, highlighting the importance of configurational control in drug design.

In addition to its role as a synthetic intermediate, (1S)-1-(2-pyridyl)ethanol has shown promise as a pharmacophore in the development of novel anti-inflammatory agents. A 2022 paper in Medicinal Chemistry Research reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study emphasized the role of the pyridyl group in modulating enzyme activity and suggested that further optimization of the molecular structure could lead to more effective therapeutic agents.

The chemical synthesis of (1S)-1-(2-pyridyl)ethanol has also been the focus of recent research efforts. Traditional methods often involve multi-step reactions with low yields, but recent advances in catalytic asymmetric synthesis have improved the efficiency of its preparation. A 2023 review in Organic Chemistry Frontiers detailed the use of chiral catalysts to achieve high enantiomeric excess in the synthesis of this compound, underscoring the importance of stereocontrolled methodologies in pharmaceutical applications.

Furthermore, the biological activities of (1S)-1-(2-pyridyl)ethanol have been investigated in preclinical models of neurodegenerative diseases. A 2024 study published in Neuropharmacology found that the compound exhibits neuroprotective effects in vitro by modulating oxidative stress and mitochondrial dysfunction. These findings suggest that (1S)-1-(2-pyridyl)ethanol could be a valuable scaffold for the development of drugs targeting Parkinson’s disease and other neurodegenerative conditions.

Despite its potential, the use of (1S)-1-(2-pyridyl)ethanol in research settings requires careful consideration of its chemical stability and reactivity. The compound is generally stable under standard laboratory conditions, but its behavior in biological systems can vary depending on the specific application. Researchers are actively exploring ways to enhance its metabolic stability and reduce potential side effects, which are critical factors in the transition from preclinical to clinical development.

The broader implications of studying (1S)-1-(2-pyridyl)ethanol extend beyond its immediate therapeutic applications. The compound serves as a model for understanding the role of stereochemistry in drug design and the importance of functional group placement in modulating biological activity. Its exploration also contributes to the development of new synthetic strategies for creating chiral molecules with tailored properties, which is a key challenge in modern medicinal chemistry.

In conclusion, (1S)-1-(2-pyridyl)ethanol represents a fascinating area of research with significant potential in both fundamental science and applied medicine. Its unique structure and stereochemistry make it a valuable tool for studying molecular interactions and developing novel therapeutics. As research in this field continues to advance, the compound is likely to play an increasingly important role in the discovery of new drugs and the understanding of complex biological processes.

Key Takeaways:
- (1S)-1-(2-pyridyl)ethanol is a chiral compound with a pyridine ring and ethanol group.
- Its stereochemistry is critical for biological activity and selectivity.
- Recent studies highlight its potential in neurodegenerative diseases, inflammation, and cancer.
- Advances in synthetic methods have improved its preparation efficiency.
- The compound serves as a model for understanding stereochemistry in drug design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59042-90-9)(1S)-1-(2-pyridyl)ethanol
A930784
Purity:99%
Quantity:25g
Price ($):469.0
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